Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate
Description
tert-Butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate (hereafter referred to as Compound A) is a chiral carbamate derivative featuring a 3-bromophenyl aromatic ring, a tert-butyl carbamate protective group, and an oxirane (epoxide) moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its stereochemical complexity (e.g., (S,S)-configuration in related analogs) and reactive epoxide group make it valuable for stereoselective transformations and drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of 3-Bromophenylacetaldehyde Derivatives
The synthesis typically begins with a 3-bromophenylacetaldehyde precursor. Epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding the corresponding epoxide intermediate. Alternative oxidants like hydrogen peroxide with tungstic acid have also been reported but with lower yields (≤70%).
Key Reaction Conditions:
Carbamate Group Introduction
The epoxide intermediate undergoes carbamation using tert-butyl carbamate in the presence of a coupling agent. A common approach involves generating a mixed anhydride with isobutyl chlorocarbonate and N-methylmorpholine (NMM) in anhydrous ethyl acetate. The reaction proceeds at −10°C to 5°C to minimize side reactions.
Optimized Parameters:
- Molar Ratios:
- Solvent: Anhydrous ethyl acetate (8–10 vol. relative to substrate)
- Yield: 90–93% after recrystallization
One-Pot Reductive Amination-Epoxidation
Reductive Amination of 3-Bromophenylacetone
A modified approach involves reductive amination of 3-bromophenylacetone with tert-butyl carbamate. Sodium borohydride (NaBH4) in tetrahydrofuran (THF)/water (9:1 v/v) at 0°C selectively reduces the imine intermediate, forming the secondary amine. Subsequent epoxidation with mCPBA completes the synthesis.
Performance Metrics:
Stereochemical Control
Chiral catalysts such as Jacobsen’s Mn(III)-salen complexes have been employed for asymmetric epoxidation, achieving enantiomeric excess (ee) >90%. However, this method requires stringent anhydrous conditions and increases production costs.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
A polystyrene-supported carbamate resin enables iterative synthesis. The bromophenyl group is introduced via Suzuki coupling using Pd(PPh3)4 and potassium vinyltrifluoroborate. Epoxidation and carbamate formation occur on the resin, followed by cleavage with trifluoroacetic acid (TFA).
Advantages:
Catalytic Methods and Green Chemistry Approaches
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) facilitates the alkylation of tert-butyl carbamate with epichlorohydrin derivatives under biphasic conditions (water/ethyl acetate). Potassium hydroxide (KOH) acts as the base, achieving yields of 92–97%.
Conditions:
Solvent-Free Mechanochemical Synthesis
Ball-milling the substrate with tert-butyl carbamate and potassium carbonate (K2CO3) eliminates solvent use. This method reduces reaction time to 2–3 hours but requires post-purification via column chromatography.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Epoxide Ring Opening
The electrophilic epoxide is susceptible to nucleophilic attack by residual water, forming diol byproducts. Anhydrous conditions and molecular sieves (4Å) mitigate this issue.
Carbamate Hydrolysis
Under acidic conditions, the tert-butyl carbamate group may hydrolyze to the corresponding amine. Buffering the reaction at pH 6.5–7.0 using sodium bicarbonate (NaHCO3) prevents decomposition.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing mCPBA with hydrogen peroxide (H2O2) and enzymatic catalysts (e.g., chloroperoxidase) reduces costs by 40% but requires longer reaction times (24–48 hours).
Waste Management
Ethyl acetate recovery via distillation achieves 80–90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Diols: Formed from the opening of the oxirane ring.
Phenyl derivatives: Formed from the reduction of the bromophenyl group.
Substituted phenyl derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Compound A is distinguished by its 3-bromophenyl group, which contrasts with analogs bearing difluorophenyl or simple phenyl substituents. Key comparisons include:
Key Observations :
Stereochemical Variations
Stereochemistry significantly impacts synthetic routes and biological activity:
- Compound A and its (S,S)-configured analogs (e.g., ) are synthesized via asymmetric aldol reactions or cyclopropene-based strategies, achieving high enantiomeric purity .
- In contrast, (S,R)-configured difluorophenyl analogs () demonstrate divergent diastereoselectivity in aldol reactions, affecting their potency as protease inhibitors .
Functional Group Modifications
Compound A ’s oxirane group differentiates it from amines or ketone-containing analogs:
Key Observations :
Key Observations :
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain low temperatures (0–5°C) during Boc protection to minimize side reactions like epoxide ring-opening .
- Catalyst Screening : Use DMAP to accelerate carbamate formation while avoiding excessive base, which could hydrolyze the epoxide .
- Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the product, as noted in analogous tert-butyl carbamate syntheses .
How does the epoxide group in this compound influence its reactivity in nucleophilic ring-opening reactions?
Advanced Research Focus
The epoxide’s strain-driven reactivity enables nucleophilic attacks at either carbon:
- Regioselectivity : Acidic conditions (e.g., H₂SO₄) protonate the epoxide oxygen, favoring nucleophilic attack at the more substituted carbon. Basic conditions (e.g., NaOH) promote attack at the less substituted site due to steric effects .
- Side Reactions : Competing hydrolysis can occur if moisture is present, forming diols. Anhydrous conditions and inert atmospheres are critical, as highlighted in safety data sheets for similar epoxide-containing compounds .
Q. Methodological Insight :
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify optimal conditions for desired regioselectivity.
- Catalytic Systems : Transition metals (e.g., ZnCl₂) can direct nucleophilic attack, as demonstrated in related epoxide-opening studies .
What analytical techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group. The epoxide protons appear as two doublets (δ 3.2–4.0 ppm) .
- ¹³C NMR : The carbamate carbonyl resonates at ~155 ppm, while the epoxide carbons appear at ~45–55 ppm .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as shown in studies of tert-butyl carbamates with similar substituents .
Q. Advanced Data Resolution :
- HPLC-MS : Detects trace impurities (e.g., hydrolyzed diols) that NMR might miss. Use reverse-phase C18 columns with acetonitrile/water gradients .
- Contradictions in Melting Points : Cross-validate with differential scanning calorimetry (DSC) if literature values conflict, as thermal history affects crystallinity .
How should researchers handle and store this compound to ensure stability and prevent decomposition?
Q. Basic Safety & Stability
Q. Advanced Stability Studies :
- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 7 days and monitor via HPLC to assess shelf-life. Similar protocols are used for hygroscopic carbamates .
- Light Sensitivity : UV-Vis spectroscopy can detect photolytic byproducts; store in amber vials if degradation is observed .
What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in catalytic systems?
Q. Advanced Mechanistic Focus
- Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening pathways. For example, model nucleophilic attack by amines or thiols to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, aligning with experimental kinetic data from controlled syntheses .
Validation : Compare computational results with experimental NMR yields and X-ray structures of reaction products .
How do solvent effects and temperature influence the kinetics of epoxide ring-opening reactions in this compound?
Q. Advanced Kinetic Analysis
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, accelerating ring-opening. Non-polar solvents (e.g., toluene) favor slower, concerted pathways .
- Temperature Dependence : Use Arrhenius plots (ln(k) vs. 1/T) to determine activation energy. For example, reactions in THF show a 2x rate increase per 10°C rise .
Case Study : Epoxide ring-opening with sodium azide in DMF at 60°C achieves >90% conversion in 2 hours, whereas toluene requires 24 hours .
What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?
Q. Basic Challenge Mitigation
- Epoxide Hydrolysis : Use molecular sieves or anhydrous solvents to suppress water-mediated diol formation .
- Carbamate Cleavage : Avoid strong acids (e.g., TFA) during synthesis; use milder deprotection agents like HCl/dioxane if needed .
Q. Advanced Troubleshooting :
- Byproduct Identification : LC-MS detects tert-butyl alcohol (from Boc group cleavage) or bromophenyl derivatives. Optimize stoichiometry and reaction time to minimize these .
How can the stereochemistry of the epoxide group be determined, and what challenges arise in chiral resolution?
Q. Advanced Structural Analysis
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol to separate enantiomers. Retention time shifts indicate stereochemical differences .
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration when X-ray data are unavailable, as applied to tert-butyl carbamates with stereogenic centers .
Q. Challenges :
- Racemization Risk : Heating during purification may epimerize the epoxide. Use low-temperature crystallization (e.g., –20°C) to preserve chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
